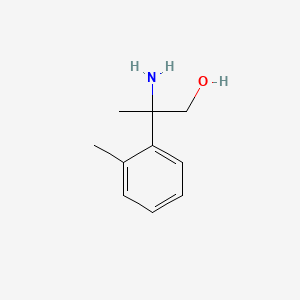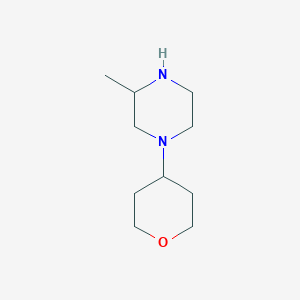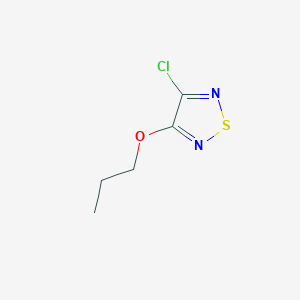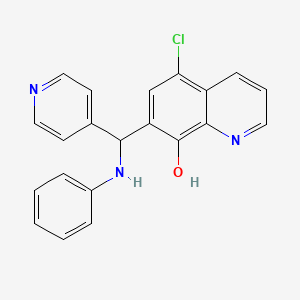
H-Leu-leu-phe-gly-tyr-pro-val-tyr-val-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s full name is H-Leucine-Leucine-Phenylalanine-Glycine-Tyrosine-Proline-Valine-Tyrosine-Valine-OH .
- It belongs to the class of peptides , specifically an oligopeptide .
- Oligopeptides consist of a small number of amino acids linked together by peptide bonds.
- This compound has a hydroxyl group (OH) at the C-terminus, indicating that it is a C-terminal amidated peptide .
- C-terminal amidation is a common modification in peptides and proteins, enhancing their stability and biological activity.
Preparation Methods
- In SPPS, the peptide chain is assembled step by step on a solid support (usually a resin).
- Amino acids are sequentially added, protected by various groups, and then deprotected to form peptide bonds.
- The reaction conditions involve coupling reagents (e.g., HBTU, HATU), protecting groups (e.g., Fmoc, Boc), and cleavage agents (e.g., TFA).
- Industrial production typically employs automated peptide synthesizers for large-scale synthesis.
Solid-phase peptide synthesis (SPPS): is the primary method for preparing this compound.
Chemical Reactions Analysis
Oxidation: Peptides can undergo oxidation of sulfur-containing amino acids (e.g., Met, Cys) to form disulfide bonds.
Reduction: Reduction with agents like dithiothreitol (DTT) breaks disulfide bonds.
Substitution: Peptides can undergo nucleophilic substitution reactions (e.g., amidation, esterification).
Common Reagents: TFA for deprotection, DCM for washing, and HCl for cleavage.
Major Products: The fully synthesized peptide with the desired sequence.
Scientific Research Applications
Biochemistry: Investigating protein-protein interactions, enzyme-substrate binding, and receptor-ligand interactions.
Biology: Studying cell signaling pathways, protein folding, and post-translational modifications.
Medicine: Developing peptide-based drugs (e.g., insulin analogs, hormone mimetics).
Industry: Peptides find applications in cosmetics, agriculture, and diagnostics.
Mechanism of Action
- The specific mechanism depends on the context and biological target.
- For example, if this peptide interacts with a receptor, it may activate downstream signaling pathways.
- Alternatively, it could act as a substrate for enzymes or modulate protein-protein interactions.
Comparison with Similar Compounds
Uniqueness: The specific sequence of Leu-Leu-Phe-Gly-Tyr-Pro-Val-Tyr-Val-OH distinguishes it.
Similar Compounds: Other C-terminal amidated peptides with different sequences (e.g., hormones, neuropeptides).
Remember that peptides play crucial roles in biological processes, and their diverse applications continue to expand.
Properties
IUPAC Name |
2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H79N9O12/c1-31(2)25-40(57)49(69)60-41(26-32(3)4)51(71)61-42(27-35-13-10-9-11-14-35)50(70)58-30-46(68)59-44(29-37-18-22-39(67)23-19-37)55(75)65-24-12-15-45(65)53(73)63-47(33(5)6)54(74)62-43(28-36-16-20-38(66)21-17-36)52(72)64-48(34(7)8)56(76)77/h9-11,13-14,16-23,31-34,40-45,47-48,66-67H,12,15,24-30,57H2,1-8H3,(H,58,70)(H,59,68)(H,60,69)(H,61,71)(H,62,74)(H,63,73)(H,64,72)(H,76,77) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTXAHWFQUYLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)C)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H79N9O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1070.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one](/img/structure/B12117455.png)






![5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B12117483.png)
![1,3,4-Thiadiazol-2-amine, 5-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]-](/img/structure/B12117488.png)

